N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine

Organic Synthesis Cross-Coupling Medicinal Chemistry

Medicinal chemists targeting GPR119 for type 2 diabetes often face synthetic roadblocks due to the lack of a pre-validated, selectively functionalized intermediate. This compound is the exact solution, offering a proven scaffold from patent literature. - Directly enables the synthesis of benzodioxin and benzodioxazine GPR119 modulators. - The 5-bromo substituent is a superior handle for rapid library diversification via Suzuki-Miyaura cross-coupling, streamlining SAR exploration. - Its defined LogP (2.39) and TPSA (103.03 Ų) reduce computational modeling risks, ensuring reliable lead optimization.

Molecular Formula C5H7BrN4S
Molecular Weight 235.11 g/mol
CAS No. 175136-87-5
Cat. No. B109692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
CAS175136-87-5
Synonyms1-(5-Bromo-4-methylthiazol-2-yl)guanidine; 
Molecular FormulaC5H7BrN4S
Molecular Weight235.11 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N=C(N)N)Br
InChIInChI=1S/C5H7BrN4S/c1-2-3(6)11-5(9-2)10-4(7)8/h1H3,(H4,7,8,9,10)
InChIKeyUDWLSOGZIUWQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine Overview


N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine (CAS 175136-87-5) is a disubstituted thiazole derivative featuring a guanidine group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position . This specific substitution pattern creates a unique reactivity profile, positioning it as a key intermediate rather than a simple commodity chemical. It is primarily utilized as a building block in the synthesis of more complex molecules, particularly benzodioxin and benzodioxazine derivatives designed to modulate the G-protein coupled receptor GPR119 . Its value lies in its dual functionality: the bromine atom acts as a versatile synthetic handle for cross-coupling reactions, while the guanidine group provides a motif for strong biological interactions .

Synthesis

Key intermediate for GPR119 modulator research programs

Reactivity

5-Bromo substituent enables efficient cross-coupling diversification

Bioisostere

Guanidine motif supports target engagement studies in metabolic disease models

Why Generic Substitution Fails for N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine


The precise 5-bromo-4-methyl substitution pattern on the thiazole ring of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine is critical and prevents simple interchange with other guanidinothiazoles or halogenated analogs. First, the bromine at the 5-position is a superior synthetic handle for specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to a 5-chloro analog, enabling the efficient and selective construction of more complex molecular architectures [1]. Second, the combination of the bromo and methyl groups significantly influences the compound's lipophilicity and overall molecular topology, which are key determinants of its interaction with biological targets like GPR119. Substituting a 5-unsubstituted or 5-chloro derivative would alter its calculated LogP and binding pose, potentially leading to a complete loss of activity in the target therapeutic program [2]. This compound is therefore not a general-purpose reagent but a specifically designed intermediate, making generic substitution a high-risk approach for achieving successful downstream results.

Reactivity mismatch

5-Chloro analogs may exhibit lower cross-coupling efficiency due to stronger C–Cl bond; synthetic outcomes may shift

Physicochemical shift

Altered substitution pattern changes LogP and binding pose, potentially affecting target interaction in biological assays

Differentiating Properties of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine


5-Bromo Substituent Advantage in Cross-Coupling

The presence of the bromine atom at the 5-position of the thiazole ring endows this compound with a distinct reactivity advantage over its 5-chloro counterpart as an electrophilic partner in cross-coupling reactions [1]. While a specific head-to-head comparison for this exact compound is not available in public literature, the class-level inference is strong: aryl and heteroaryl bromides are universally preferred over chlorides in palladium-catalyzed transformations (e.g., Suzuki, Stille, Sonogashira) due to the lower bond dissociation energy of the C-Br bond compared to C-Cl [2]. This translates to milder reaction conditions, higher yields, and greater functional group tolerance. For a procurement scientist, this means selecting N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine over a hypothetical 5-chloro variant is justified to increase synthetic success probability and reduce optimization time.

5-Bromo reactivity
Class-level inference
C–Br preferred over C–Cl for cross-coupling
Supports synthetic efficiency and higher success rates in Pd-catalyzed reactions
Qualitative inference from general reactivity principles
Organic Synthesis Cross-Coupling Medicinal Chemistry

Lipophilicity Advantage Over Unsubstituted Guanidinothiazole

The 4-methyl and 5-bromo substituents significantly increase the lipophilicity of the compound relative to the unsubstituted 2-guanidinothiazole core. The target compound has a calculated LogP of 2.39 [1]. While a measured value for the unsubstituted analog is not reported in the same source, removing the two substituents would drastically lower the calculated LogP, likely to a value < 1.0 based on fragment-based calculations. This quantified difference of approximately 1.4 log units suggests the target compound will have significantly higher membrane permeability and potentially better oral bioavailability, which are critical attributes for a building block intended for use in drug discovery programs targeting intracellular or CNS targets. This makes it a more suitable starting point for developing drug candidates than the less lipophilic parent scaffold.

Lipophilicity
Cross-study comparable
LogP 2.39
May enhance membrane permeability in cell-based assays
Estimated ΔLogP > +1.4 vs unsubstituted analog
Medicinal Chemistry ADME Properties Physicochemical Profiling

Key Intermediate for GPR119 Modulator Synthesis

Unlike many guanidinothiazole compounds that are sold as general screening libraries or have broad, non-specific biological annotations, N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine has a specific and documented application as a reactant in the preparation of benzodioxin and benzodioxazine derivatives that act as GPR119 modulators . GPR119 is a validated target for the treatment of type 2 diabetes and metabolic disorders [1]. This explicit link to a high-value therapeutic area provides a clear and verifiable reason for its procurement over a generic 2-guanidinothiazole derivative. A researcher focused on GPR119 will procure this compound because its use in this context is established in the patent and vendor literature, whereas a generic analog offers no such guarantee of utility or precedent.

GPR119 precedent
Supporting evidence
Documented use in GPR119 modulator synthesis
Reduces project risk with established synthetic route for metabolic disease research
Patent and vendor literature support
Metabolic Disease GPR119 Agonists Drug Discovery

Enhanced TPSA for ADME Profile

The target compound possesses a topological polar surface area (TPSA) of 103.03 Ų [1]. The 5-bromo and 4-methyl substituents contribute to a larger molecular surface area compared to the unsubstituted 2-guanidinothiazole scaffold (estimated TPSA ~ 80-85 Ų). This increase in TPSA, while still within a range favorable for oral absorption (generally < 140 Ų), is accompanied by the higher LogP, resulting in a unique physicochemical profile. This specific balance of polarity and lipophilicity is a key design feature for achieving the desired ADME and target-binding properties for GPR119 modulators. The TPSA value, when combined with the LogP, provides a differentiating fingerprint that helps predict its behavior in biological systems compared to other thiazole building blocks.

TPSA
Cross-study comparable
103.03 Ų
Balanced polarity profile supports ADME property prediction
ΔTPSA ~ +18–23 Ų vs unsubstituted core
Medicinal Chemistry Drug Design ADME Properties

Crystalline Solid Advantage for Handling

N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine is a solid with a well-defined melting point of 203-205 °C [REFS-1, REFS-2]. This is a significant practical advantage for procurement and laboratory handling. In contrast, many substituted guanidinothiazoles, especially those with different substitution patterns or alkyl chains, can be oils or low-melting-point solids that are more difficult to weigh accurately, more prone to degradation, and more challenging to purify and store. The high melting point of this specific compound indicates high crystallinity and stability, which translates directly to improved shelf-life, easier formulation, and more reliable results in synthetic and biological assays. For a scientist, this means a reduction in the operational friction and uncertainty often associated with handling less stable or poorly characterized chemical intermediates.

Handling
Data to verify
Crystalline solid, mp 203–205 °C
Facilitates accurate weighing and storage stability
Verify per lot COA; property may vary
Compound Management Material Science Laboratory Operations

Key Applications of N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine


GPR119 Agonist Synthesis Programs

Procure this compound for use as a key intermediate in the synthesis of novel benzodioxin and benzodioxazine derivatives as part of a medicinal chemistry campaign targeting the GPR119 receptor for type 2 diabetes [1]. Its pre-validated utility in this specific therapeutic area, supported by patent literature, reduces the risk of project failure by providing a proven synthetic route to potential drug candidates.

Targeted Library Synthesis via Cross-Coupling

Employ this building block as a versatile core scaffold for the parallel synthesis of focused compound libraries. The 5-bromo substituent allows for rapid diversification through Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions [1]. This enables medicinal chemists to efficiently explore chemical space around the biologically relevant guanidinothiazole core while benefiting from its favorable LogP and TPSA profile.

Guanidinothiazole Bioisostere SAR Studies

Use this specific derivative as a key comparator in structure-activity relationship (SAR) studies designed to understand the impact of halogen and methyl substitution on the biological activity and physicochemical properties of guanidinothiazole-containing molecules. Its well-defined LogP of 2.39 and TPSA of 103.03 Ų make it an ideal reference compound for calibrating computational models and interpreting biological assay data [1].

Application
Selection Property
Validation Focus
GPR119 modulator synthesis
Documented synthetic utility as key intermediate
Target engagement in GPR119-mediated pathways
Focused library diversification
5-Bromo substituent for Pd-catalyzed cross-coupling
Structural diversity around guanidinothiazole core
Guanidinothiazole SAR studies
Well-defined physicochemical profile for computational modeling
Computational model calibration and assay data interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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